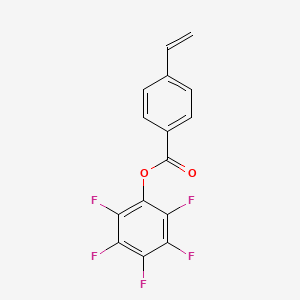

Pentafluorophenyl 4-vinylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

864069-04-5 |

|---|---|

Molecular Formula |

C15H7F5O2 |

Molecular Weight |

314.21 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-ethenylbenzoate |

InChI |

InChI=1S/C15H7F5O2/c1-2-7-3-5-8(6-4-7)15(21)22-14-12(19)10(17)9(16)11(18)13(14)20/h2-6H,1H2 |

InChI Key |

QLSHRSPPXSAGTR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of Pentafluorophenyl 4 Vinylbenzoate Monomer

Established Synthetic Pathways for Pentafluorophenyl 4-Vinylbenzoate

The production of this compound primarily relies on the formation of an ester linkage between 4-vinylbenzoic acid and pentafluorophenol (B44920). This can be achieved through direct esterification or by exploring alternative routes that generate activated vinyl ester monomers.

The most common method for synthesizing this compound is the direct esterification of 4-vinylbenzoic acid with pentafluorophenol. This reaction typically requires a coupling agent to facilitate the formation of the ester bond. Dicyclohexylcarbodiimide (DCC) is a frequently used reagent for this purpose, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).

The general reaction scheme involves dissolving 4-vinylbenzoic acid and pentafluorophenol in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). DCC is then added to the solution, which activates the carboxylic acid group of 4-vinylbenzoic acid, making it susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol. The reaction proceeds at room temperature and results in the formation of this compound and dicyclohexylurea, a byproduct that is largely insoluble in the reaction solvent and can be removed by filtration.

| Reactants | Reagents | Solvent | Product |

| 4-Vinylbenzoic Acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane | This compound |

| Pentafluorophenol | 4-(Dimethylamino)pyridine (DMAP) | Dicyclohexylurea (byproduct) |

This table summarizes the typical components used in the direct esterification of 4-vinylbenzoic acid with pentafluorophenol.

Research into alternative synthetic pathways for vinyl ester monomers aims to improve efficiency, reduce toxicity, and utilize more sustainable methods. tandfonline.comnih.gov One such approach involves the use of vinyloxy trimethylsilane, which can react with acyl chlorides to produce vinyl esters in high yields. tandfonline.com Another method utilizes acetaldehyde (B116499) as a vinyl source. tandfonline.com

Enzymatic synthesis presents a more environmentally friendly alternative. nih.govrsc.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CalB), can catalyze the esterification of carboxylic acids with vinyl ether alcohols to produce vinyl ether esters. nih.gov This method offers high conversion rates, often exceeding 90% in under an hour, and operates under mild reaction conditions. nih.gov The purification process is also simplified, as the enzyme can be removed by filtration. nih.gov

Another innovative approach is the synthesis of vinyl monomers from an activated vinyl ester, which avoids the generation of HCl gas, a common issue when using acid chlorides. google.com This process involves the reaction of a reactive organic salt, formed from acrylic or methacrylic acid and a tertiary amine, with an acid chloride containing an ester bond to create an activated vinyl ester. google.com This intermediate can then be reacted with various nucleophiles to produce a range of functional vinyl monomers. google.com

| Alternative Method | Key Reagents/Catalysts | Advantages | Reference |

| Vinyloxy Trimethylsilane Route | Vinyloxy trimethylsilane, Acyl chlorides | High yields | tandfonline.com |

| Acetaldehyde Route | Acetaldehyde, Triethylamine | Utilizes a simple vinyl source | tandfonline.com |

| Enzymatic Synthesis | Candida antarctica lipase B (CalB) | Sustainable, mild conditions, high conversion | nih.govrsc.org |

| Activated Vinyl Ester Intermediate | Reactive organic salt, Acid chloride with ester bond | Avoids HCl gas formation | google.com |

This table outlines alternative synthetic strategies for producing activated vinyl ester monomers.

Methodologies for Analytical Characterization of this compound Monomer

To ensure the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed. These methods provide detailed information about the monomer's structure and composition.

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized monomer. The primary methods used are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl group protons and the aromatic protons of the benzoate (B1203000) ring. The vinyl protons typically appear as a set of multiplets, while the aromatic protons will present as doublets. brainmass.comspectrabase.com

¹⁹F NMR: The fluorine NMR spectrum is particularly useful for confirming the presence of the pentafluorophenyl group. It will exhibit distinct signals corresponding to the ortho, meta, and para fluorine atoms of the C₆F₅ ring. researchgate.netresearchgate.net The disappearance of the pentafluorophenol hydroxyl proton signal and the appearance of the characteristic fluorine signals confirm the successful esterification. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound include:

A strong carbonyl (C=O) stretching vibration of the ester group. researchgate.net

Stretching vibrations corresponding to the aromatic C₆F₅ ring. researchgate.net

C-F stretching bonds. researchgate.net The absence of a broad O-H stretching band from the carboxylic acid and phenol (B47542) starting materials is a key indicator of a successful reaction.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for vinyl protons and aromatic protons of the benzoate ring. brainmass.comspectrabase.com |

| ¹⁹F NMR | Distinct signals for ortho, meta, and para fluorine atoms of the pentafluorophenyl group. researchgate.netresearchgate.net |

| FT-IR | Strong C=O stretch (ester), aromatic C₆F₅ stretches, C-F stretches, and absence of O-H stretch. researchgate.net |

This table summarizes the expected spectroscopic features for the characterization of this compound.

Chromatographic methods are employed to assess the purity of the monomer and to separate it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for analyzing the composition of the reaction mixture and the purity of the final product. csic.es A reversed-phase HPLC system with a suitable column, such as a C18 or a pentafluorophenyl (PFP) stationary phase, can be used. csic.es The retention times of the starting materials (4-vinylbenzoic acid and pentafluorophenol) and the product (this compound) will differ, allowing for their separation and quantification. csic.es

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be utilized for the analysis of the monomer, provided it is sufficiently volatile and thermally stable. semanticscholar.org The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which aids in their identification. semanticscholar.org

| Chromatographic Technique | Application in Monomer Analysis |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of product from starting materials and byproducts. csic.es |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components based on retention time and mass-to-charge ratio. semanticscholar.org |

This table describes the application of chromatographic techniques for the assessment of this compound monomer composition.

Controlled Polymerization Methodologies for Poly Pentafluorophenyl 4 Vinylbenzoate

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Pentafluorophenyl 4-Vinylbenzoate

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a highly versatile and effective method for the controlled polymerization of this compound. researchgate.netepa.gov This technique enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netepa.gov

Mechanistic and Kinetic Investigations of RAFT Polymerization

The RAFT polymerization of PFP4VB follows a mechanism involving a chain transfer agent (CTA) that reversibly deactivates the growing polymer chains. This process minimizes termination reactions and allows for the controlled growth of polymer chains. researchgate.net The kinetics of the polymerization are influenced by factors such as the choice of CTA, initiator, and reaction conditions. researchgate.net The reaction typically involves an initiation step where a radical is generated, followed by propagation as the radical adds to monomer units. The key feature of RAFT is the reversible addition of the propagating radical to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization, allowing for the controlled growth of polymer chains.

Optimization of Chain Transfer Agents for Controlled Poly(this compound) Synthesis

The selection of an appropriate chain transfer agent (CTA) is crucial for achieving good control over the RAFT polymerization of PFP4VB. researchgate.net Dithiobenzoates have been effectively used as CTAs in conjunction with a radical initiator like AIBN. researchgate.net The effectiveness of a CTA is determined by its ability to reversibly react with the propagating polymer chains without causing significant side reactions or retardation of the polymerization rate. researchgate.net The general structure of a CTA consists of a thiocarbonylthio group with R and Z substituents, where the Z group stabilizes the intermediate radical adduct and the R group influences the rate of CTA consumption. mdpi.com

Commonly used CTAs in RAFT polymerization include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. researchgate.net For the polymerization of styrenic monomers like PFP4VB, dithiobenzoates are often a suitable choice. researchgate.net The optimization process involves selecting a CTA that provides a high chain transfer constant, ensuring that the rate of chain transfer is much faster than the rate of propagation. This leads to a narrow molecular weight distribution and a linear evolution of molecular weight with monomer conversion.

Table 1: Examples of Chain Transfer Agents (CTAs) for RAFT Polymerization

| CTA Type | Example Structure | Applicable Monomers |

| Dithiobenzoates | Benzyl (B1604629) dithiobenzoate | Styrenes, Acrylates |

| Trithiocarbonates | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Acrylates, Methacrylates |

| Dithiocarbamates | N,N-Diethyl S-benzyl dithiocarbamate | Styrenes, Acrylates |

| Xanthates | O-Ethyl S-(1-phenylethyl) xanthate | Vinyl esters, Styrenes |

Precision Control over Macromolecular Characteristics and Dispersity

RAFT polymerization offers exceptional control over the macromolecular characteristics of poly(this compound) (PPFP4VB). This includes the ability to predetermine the molecular weight and achieve a low dispersity (Đ), often close to 1.1. researchgate.net The molecular weight of the resulting polymer is controlled by the ratio of the initial concentrations of monomer to CTA.

The versatility of RAFT allows for the synthesis of various polymer architectures, such as block copolymers. For instance, diblock copolymers have been successfully synthesized using PPFP4VB as one of the blocks, combined with other monomers like styrene, pentafluorostyrene, 4-octylstyrene, or 4-acetoxystyrene. researchgate.netepa.gov This precise control is a significant advantage for creating materials with tailored properties. The ability to control dispersity is a key feature of RAFT polymerization, enabling the synthesis of polymers with narrow molecular weight distributions, which is crucial for many advanced applications. scispace.comresearchgate.netrsc.org

Free Radical Polymerization of this compound

This compound can also be polymerized via conventional free radical polymerization. This method is simpler to implement than controlled radical polymerization techniques but offers less control over the resulting polymer's molecular weight and dispersity. The process is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which thermally decomposes to generate radicals. youtube.com These radicals then initiate the polymerization of the vinyl monomer.

The polymerization proceeds through initiation, propagation, and termination steps. youtube.com Termination can occur through recombination, where two growing polymer chains combine, or through disproportionation, where a hydrogen atom is transferred from one chain to another. youtube.com Chain transfer reactions to monomer, polymer, or solvent can also occur, leading to branching and a broader molecular weight distribution. youtube.comwikipedia.org While free radical polymerization is a viable method for producing PPFP4VB, the lack of control over the polymer architecture makes it less suitable for applications requiring well-defined materials.

Application of Atom Transfer Radical Polymerization (ATRP) in Pentafluorophenyl Ester-Functionalized Systems

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of functional monomers, including those containing pentafluorophenyl esters. researchgate.netcmu.edu ATRP utilizes a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the growing polymer chains. youtube.comcmu.edu This process allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and high end-group functionality. researchgate.netcmu.edu

The general mechanism of ATRP involves the reversible transfer of a halogen atom between the dormant polymer chain and the transition metal catalyst. youtube.comcmu.edu This equilibrium between active and dormant species minimizes termination reactions and enables controlled polymer growth. youtube.comcmu.edu ATRP is known for its tolerance to a wide range of functional groups, making it suitable for polymerizing monomers like PFP4VB. cmu.edu The technique has been successfully used to prepare well-defined fluorinated polymers. researchgate.net

Table 2: Comparison of Polymerization Methods for Pentafluorophenyl Ester-Functionalized Systems

| Polymerization Method | Control over Molecular Weight | Dispersity (Đ) | Key Features |

| RAFT Polymerization | High | Low (typically 1.1 - 1.4) | Versatile, wide range of monomers, requires a chain transfer agent. |

| Free Radical Polymerization | Low | High | Simple, industrially scalable, less control over polymer architecture. |

| Atom Transfer Radical Polymerization (ATRP) | High | Low (typically < 1.5) | Tolerant to functional groups, requires a metal catalyst, can be sensitive to air and moisture. youtube.com |

Advanced Macromolecular Architectures Derived from Pentafluorophenyl 4 Vinylbenzoate

Homopolymerization and Linear Poly(Pentafluorophenyl 4-Vinylbenzoate) Systems

The homopolymerization of this compound (PFP4VB) has been successfully achieved, primarily through controlled radical polymerization techniques, to yield well-defined linear poly(this compound) (PPFP4VB). Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a notably effective method for this process. researchgate.net By employing various dithiobenzoates as chain transfer agents (CTAs) and initiators like 2,2'-azoisobutyronitrile (AIBN), researchers have synthesized PPFP4VB with excellent control over molecular weight and narrow molecular weight distributions (polydispersity index, PDI or Ð < 1.5). researchgate.net

The resulting homopolymers exhibit excellent solubility in a range of common organic solvents, including tetrahydrofuran (B95107) (THF), chloroform, dichloromethane (B109758), acetone, and dimethylformamide (DMF). sci-hub.se This solubility is advantageous for subsequent post-polymerization modification reactions. The pentafluorophenyl ester groups along the polymer backbone are highly reactive towards nucleophiles, particularly amines, allowing for quantitative modification under mild conditions. researchgate.netsci-hub.se This reactivity is significantly higher than that of analogous acrylate (B77674) and methacrylate-based active ester polymers. researchgate.net

Table 1: Representative Data for Homopolymerization of this compound (PFP4VB) via RAFT

| Mn (g·mol⁻¹) | PDI (Mw/Mn) | Polymerization Conditions | Reference |

| 4,200 - 28,200 | 1.07 - 1.41 | Various dithiobenzoates (CTAs), AIBN (initiator) | researchgate.net |

| 25,700 | 1.31 | Benzyl (B1604629) dithiobenzoate (CTA) | sci-hub.se |

Copolymerization Strategies for Functional Diversity

Copolymerization of PFP4VB with a variety of other monomers opens up a vast landscape of functional polymers with tailored properties and architectures.

Synthesis of Well-Defined Block Copolymers (e.g., Diblock, Triblock, ABC-copolymers)

The synthesis of well-defined block copolymers represents a cornerstone of advanced polymer chemistry, enabling the creation of materials that can self-assemble into ordered nanostructures. harth-research-group.orgrsc.orgsemanticscholar.org PFP4VB has proven to be an excellent monomer for the creation of reactive blocks within complex copolymer architectures.

Diblock Copolymers: The synthesis of diblock copolymers containing a PPFP4VB block has been extensively demonstrated. Using a macro-chain transfer agent (macro-CTA) of a pre-synthesized polymer, the RAFT polymerization of PFP4VB can be initiated to grow a second, reactive block. Successful syntheses of diblock copolymers with polystyrene, polypentafluorostyrene, poly(4-octylstyrene), and poly(4-acetoxystyrene) as the first block have been reported. sci-hub.se These diblock copolymers serve as versatile precursors for creating amphiphilic or functional materials through post-polymerization modification of the PPFP4VB block.

Table 2: Examples of Block Copolymers Derived from this compound (PFP4VB)

| Copolymer Architecture | Comonomers/Blocks | Polymerization Technique | Reference |

| Diblock | Polystyrene, PFP4VB | RAFT | |

| Diblock | Polypentafluorostyrene, PFP4VB | RAFT | sci-hub.se |

| Diblock | Poly(4-octylstyrene), PFP4VB | RAFT | sci-hub.se |

| ABC Triblock | Poly(ethylene oxide), Polystyrene, Poly(perfluorohexylethyl acrylate) | ATRP | researchgate.net |

Determination and Significance of Copolymerization Reactivity Ratios

The composition and sequence distribution of monomers within a copolymer are governed by the copolymerization reactivity ratios, denoted as r₁ and r₂. open.edu These ratios describe the preference of a growing polymer chain ending in monomer 1 to add another molecule of monomer 1 (k₁₁) versus adding a molecule of monomer 2 (k₁₂), and vice versa. fiveable.meyoutube.com

The determination of these ratios is crucial for predicting the final copolymer microstructure—whether it will be random, alternating, blocky, or statistical. fiveable.me For instance:

If r₁r₂ ≈ 1, a random copolymer is typically formed. fiveable.me

If r₁ and r₂ are both close to 0, an alternating copolymer is favored. youtube.com

If r₁ > 1 and r₂ < 1, the copolymer will be enriched in monomer 1. fiveable.me

While the general principles are well-established, specific, experimentally determined reactivity ratios for the copolymerization of this compound with various comonomers are not widely reported in the summarized literature. However, the successful synthesis of block copolymers implies that under controlled polymerization conditions, the propagation can be managed to create distinct blocks rather than random sequences. In a unique case involving copolymerization with benzyl vinyl ether, a pseudo-reactivity ratio was calculated using a penultimate model, highlighting the complex reactivity that can arise. researchgate.net

Topologically Complex Polymeric Structures

Beyond linear and block architectures, PFP4VB is also a valuable building block for creating polymers with more complex topologies, such as cyclic polymers.

Synthesis of Cyclic Poly(this compound)

The synthesis of cyclic polymers, or cyclopolymers, represents a significant challenge in polymer chemistry. These structures lack chain ends, which can impart unique physical and chemical properties compared to their linear counterparts, such as more compact structures, lower solution viscosities, and different thermal properties. The synthesis of cyclic poly(this compound) has been explored, demonstrating the versatility of this monomer in forming advanced macromolecular architectures. scirp.org Techniques to achieve cyclization often involve a "ring-closure" strategy, where a linear precursor with two reactive end-groups is induced to react intramolecularly. The reactive nature of the PPFP4VB chain, coupled with functional end-groups introduced during controlled polymerization, can facilitate such cyclization reactions.

Engineering of Cyclic-Brush Polymers via "Grafting Onto" Approaches

The "grafting onto" method is a powerful strategy for the synthesis of densely grafted cyclic-brush polymers. This approach involves the initial synthesis of a cyclic polymer backbone, followed by the attachment of pre-synthesized side chains. The use of poly(this compound) (c-PPF4VB) as the cyclic backbone is particularly advantageous due to the high reactivity of the pentafluorophenyl ester groups towards amine-terminated grafting chains. rsc.orgx-mol.comrsc.org

A novel approach to creating cyclic-brush polymers with high grafting densities combines a light-induced Diels-Alder ring-closure with activated ester chemistry. rsc.orgx-mol.comrsc.org In this process, a linear precursor of poly(this compound) is first synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. x-mol.comrsc.org This linear polymer is then cyclized through a light-induced Diels-Alder click reaction to form the cyclic backbone, c-PPF4VB. rsc.orgx-mol.comrsc.org

The resulting c-PPF4VB, bearing reactive pentafluorophenyl groups, serves as a platform for attaching various polymer chains. rsc.orgx-mol.com For instance, amine-terminated poly(ethylene glycol) (PEG-NH2) can be grafted onto the cyclic backbone to yield an amphiphilic cyclic-brush polymer with a hydrophobic c-PPF4VB core and a hydrophilic PEG shell. rsc.orgx-mol.comrsc.org This post-modification strategy allows for the creation of cyclic-brush polymers with nearly quantitative grafting densities and narrow molecular weight distributions (Mw/Mn < 1.10). rsc.orgx-mol.com

Furthermore, the versatility of this method is demonstrated by the synthesis of clickable cyclic polymers. rsc.orgx-mol.com By reacting the c-PPF4VB backbone with propargyl amine, a clickable cyclic polymer is obtained. rsc.orgx-mol.com This "clickable" backbone can then be further functionalized, for example, by coupling it with an azide-containing polystyrene chain (l-PS-N3) to produce a different type of cyclic-brush polymer. rsc.orgx-mol.com This highlights the modularity of the "grafting onto" approach using a c-PPF4VB scaffold.

In a related study, a cyclic double-grafted polymer was synthesized using a combination of active ester chemistry and click chemistry. documentsdelivered.commdpi.com A cyclic backbone was first prepared by reacting a cyclic precursor of poly(this compound) (c-PPF4VB6.5k) with propargyl amine. documentsdelivered.commdpi.com This functionalized cyclic backbone was then coupled with an azide-containing polymer double-chain via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in a novel cyclic double-grafted polymer architecture with a narrow molecular weight distribution. documentsdelivered.commdpi.com

Table 1: Key Polymers in the Synthesis of Cyclic-Brush Architectures

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | PF4VB | Monomer |

| Poly(this compound) | PPF4VB | Polymer Precursor |

| Cyclic Poly(this compound) | c-PPF4VB | Cyclic Backbone |

| Amine-terminated Poly(ethylene glycol) | PEG-NH2 | Grafted Chain |

| Azide-containing Polystyrene | l-PS-N3 | Grafted Chain |

Formation of Single-Chain Polymer Nanoparticles (SCNPs) with Activated Ester Functionality

Single-chain polymer nanoparticles (SCNPs) are nanosized objects formed by the intramolecular collapse and cross-linking of individual polymer chains. rsc.org The incorporation of activated ester moieties, specifically pentafluorophenyl esters, into the precursor polymer chain provides a versatile platform for the post-synthesis functionalization of SCNPs. rsc.org This allows for the introduction of various functionalities without altering the fundamental backbone structure of the nanoparticle. rsc.org

The general strategy involves the synthesis of a copolymer containing pentafluorophenyl methacrylate (B99206) (PFPMA) and a cross-linkable monomer. rsc.orgresearchgate.net For example, pentafluorophenyl-functional SCNPs can be prepared through the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers. rsc.org

Once the SCNPs with activated pentafluorophenyl ester groups are formed, they can be readily modified by reaction with a variety of amine-containing molecules. rsc.org This post-formation functionalization enables the introduction of:

Fluorescent labels: For imaging and tracking purposes. rsc.org

"Click" functionality: Such as alkyne groups, allowing for further conjugation via click chemistry. rsc.org

Amino acids and peptides: To create bio-inspired nanoparticles that can mimic the properties of proteins. rsc.org

This approach offers a straightforward method to tailor the physicochemical properties of SCNPs and to develop SCNP-protein hybrids. rsc.org The ability to easily adjust surface functionality is critical for applications in areas like controlled drug delivery and nanomedicine. utwente.nl For instance, the introduction of protonatable tertiary amines onto the SCNP surface has been shown to influence cellular uptake and intracellular fate. utwente.nl

Table 2: Components for Functional SCNP Synthesis

| Compound Name | Abbreviation | Role |

|---|---|---|

| Pentafluorophenyl methacrylate | PFPMA | Monomer with Activated Ester |

| Thiol-functional monomer | Cross-linking Monomer |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Amine-terminated poly(ethylene glycol) |

| Azide-containing polystyrene |

| Propargyl amine |

Post Polymerization Modification Ppm of Poly Pentafluorophenyl 4 Vinylbenzoate

Highly Efficient Nucleophilic Substitution Reactions of Pentafluorophenyl Ester Moieties

The pentafluorophenyl (PFP) ester is a superb leaving group, making the carbonyl carbon of the ester highly electrophilic and ready for reaction with various nucleophiles. nih.gov This inherent reactivity is the foundation for the extensive use of poly(pentafluorophenyl 4-vinylbenzoate) and related PFP-containing polymers in PPM. The substitution reactions are typically efficient and can proceed to high conversion rates under gentle reaction conditions. rsc.orgnih.gov

The reaction of the PFP ester moieties with primary and secondary amines, known as aminolysis, is the most common and highly efficient modification strategy for PFP4VB polymers. mdpi.com This reaction results in the formation of a stable amide bond and the release of pentafluorophenol (B44920). nih.gov A wide variety of amines, including aliphatic and aromatic, can be used to impart specific functionalities to the polymer. rsc.orgresearchgate.net Studies have shown that near-quantitative conversion is achievable for reactions with many amines, highlighting the robustness of this method. rsc.org The high reactivity of PFP esters towards amines has been leveraged to create libraries of functional polymers and polymer brushes. rsc.org

The reaction proceeds readily, often at room temperature, and can tolerate a wide range of functional groups within the amine nucleophile. scispace.com This functional group tolerance is a significant advantage, allowing for the incorporation of complex and sensitive moieties.

Table 1: Examples of Amines Used in the Aminolysis of PFP-Containing Polymers This table is generated based on findings from various studies on PFP-containing polymers and serves as an illustrative example.

| Amine | Functional Group Introduced |

|---|---|

| Allylamine | Allyl |

| Propargylamine | Propargyl |

| 2-Azidoethylamine | Azido |

| Ethanolamine | Hydroxyl |

| N,N-Dimethylethylenediamine | Tertiary Amine |

Beyond aminolysis, the PFP ester groups of poly(this compound) can undergo transesterification with hydroxyl-containing compounds. tandfonline.com This reaction, while generally less rapid than aminolysis, provides a pathway to introduce new ester functionalities into the polymer side chains. Alcohols and phenols can act as nucleophiles, displacing the pentafluorophenol to form a new ester linkage. This method expands the scope of possible polymer functionalities, enabling the incorporation of moieties that might be incompatible with or lack an amine group. For instance, this allows for the creation of polymers with pendant hydroxyl groups by reacting the precursor polymer with a diol. google.com

Mechanistic and Kinetic Analysis of Post-Polymerization Functionalization

Understanding the mechanics and speed of these modification reactions is crucial for designing and controlling the synthesis of precisely functionalized polymers.

Research has compared the reactivity of different active ester polymers to understand their relative merits for PPM. Poly(this compound) (PFP4VB) and poly(pentafluorophenyl acrylate) (PFPA) are two commonly studied systems. researchgate.net While both feature the highly reactive PFP ester, their polymer backbones differ, which can influence factors like solubility and chain dynamics during the modification reaction. researchgate.net For instance, the solubility difference in a given solvent can affect the efficiency of layer-by-layer film assembly through amide bond formation. researchgate.net

In a different comparative context, the PFP ester has been shown to have excellent stability to hydrolysis, comparing favorably to other active esters like N-hydroxysuccinimidyl (NHS) esters, which is a significant advantage for reactions conducted in the presence of water. nih.gov

Table 2: Qualitative Reactivity Comparison of Active Ester Polymers

| Polymer | Monomer Structure | Relative Reactivity with Amines | Notes |

|---|---|---|---|

| Poly(this compound) | Styrenic | High | Differences in solubility compared to acrylate-based polymers can influence reaction kinetics in certain systems. researchgate.net |

| Poly(pentafluorophenyl acrylate) | Acrylate (B77674) | High | Satisfactory reaction with aliphatic primary and secondary amines. researchgate.net |

| Poly(pentafluorophenyl methacrylate) | Methacrylate (B99206) | High | Good hydrolytic stability and swelling in various organic solvents. rsc.org |

Several factors dictate the success and efficiency of the functionalization process. The choice of solvent is critical; aprotic polar solvents like DMSO are often employed for nucleophilic aromatic substitution on PFP-substituted compounds as they can facilitate the reaction. scispace.com The nature of the nucleophile also plays a major role. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. researchgate.net Furthermore, the reaction demonstrates high functional group tolerance, allowing for the use of nucleophiles containing groups like azides, alkynes, and hydroxyls without the need for protection. scispace.com

Sequential and Orthogonal Functionalization Strategies

A key advantage of using PFP-based polymers is the potential for creating complex, multifunctional materials through sequential and orthogonal modification strategies. researchgate.net By exploiting differences in reactivity, it is possible to introduce multiple, distinct functionalities onto the same polymer backbone in a controlled, stepwise manner.

For example, copolymers containing both pentafluorophenyl methacrylate (PFPMA) and this compound (PFP4VB) units have been synthesized. The different local environments of the ester groups in these copolymers allow for selective modification. Researchers have demonstrated that the PFP4VB units can be selectively modified first with less reactive aromatic amines, followed by the modification of the PFPMA units with more reactive aliphatic amines. researchgate.net This selective, step-by-step conversion enables the synthesis of block or statistical copolymers with precisely placed, different functional groups using just one type of reactive chemistry. researchgate.net This approach represents a powerful tool for designing sophisticated polymer architectures. rsc.org

Integration of "Click" Chemistry with Pentafluorophenyl Ester Reactivity

The strategic combination of activated ester chemistry, inherent to poly(this compound) (p(PFP4VB)), with the efficiency and orthogonality of "click" chemistry offers a powerful and versatile platform for the synthesis of complex, functional polymeric architectures. This approach leverages the high reactivity of the pentafluorophenyl (PFP) ester groups for an initial modification that introduces a "clickable" handle into the polymer structure. This is then followed by a highly specific click reaction to attach a wide range of functionalities. The most prominent example of this integrated approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov

The general methodology involves a two-step sequential modification. First, the p(PFP4VB) precursor is reacted with a bifunctional molecule containing a primary amine and a latent "click" functionality, such as an alkyne or azide. The amine readily reacts with the PFP ester via aminolysis to form a stable amide bond, thereby functionalizing the polymer with the desired clickable group. researchgate.netrsc.org This initial step is often quantitative and proceeds rapidly under mild conditions. researchgate.net The resulting polymer, now decorated with "clickable" moieties, serves as a versatile platform for the second step: the click reaction itself.

Detailed Research Findings: A Case Study

A notable example of this integrated strategy is the synthesis of a cyclic double-grafted polymer, as demonstrated in recent research. nih.gov In this work, a cyclic precursor of poly(this compound) (c-PPF4VB) was first functionalized with propargyl amine. The primary amine of propargyl amine selectively reacted with the PFP esters on the cyclic backbone, resulting in the formation of a new cyclic polymer (c-P2) featuring pendant alkyne groups, ready for a subsequent click reaction. nih.gov

The successful introduction of the alkyne groups was confirmed through spectroscopic analysis. The second stage of the process involved the "grafting onto" of an azide-terminated polymer chain (in this case, azide-functionalized polystyrene, l-PS-PhN₃) onto the alkyne-functionalized cyclic backbone (c-P2) via a CuAAC reaction. nih.gov This reaction, catalyzed by a copper(I) species, efficiently and covalently links the azide-containing polymer chains to the cyclic backbone, forming a well-defined cyclic double-grafted polymer (c-P2-g-Ph-PS). The high efficiency and specificity of the CuAAC reaction ensure the formation of a complex topological architecture with a narrow molecular weight distribution, highlighting the precision of this combined approach.

The table below summarizes the key components and conditions for this two-step modification process.

Table 1: Synthesis of Alkyne-Functionalized Cyclic Polymer (c-P2)

| Reactant | Role | Solvent | Key Outcome |

|---|---|---|---|

| c-PPF4VB | Activated Ester Polymer Precursor | - | Backbone for functionalization |

| Propargyl amine | Modifying Agent | - | Introduces pendant alkyne groups |

Table 2: CuAAC "Click" Reaction for Graft Polymer Synthesis

| Reactant/Catalyst | Role | Amount (Molar/Weight) | Reaction Time | Final Product |

|---|---|---|---|---|

| c-P2 | Alkyne-functionalized cyclic backbone | 2.3 mg | 24 h | c-P2-g-Ph-PS |

| l-PS-PhN₃ | Azide-containing polymer graft | 81 mg | 24 h | c-P2-g-Ph-PS |

| CuBr/Cu | Catalyst system | 4.64 mg / 1.72 mg | 24 h | c-P2-g-Ph-PS |

The molecular characteristics of the polymers at different stages of this process, determined by Size Exclusion Chromatography (SEC), further illustrate the successful synthesis.

Table 3: Molecular Characteristics of Polymers

| Polymer | Mₙ,SEC ( g/mol ) | Mₙ/Mₙ |

|---|---|---|

| l-PS-N₃ | 2,500 | 1.05 |

This integration of PFP ester reactivity with click chemistry provides a modular and highly effective route for the post-polymerization modification of poly(this compound). It allows for the precise installation of complex side-chains and the creation of sophisticated polymer architectures that would be difficult to achieve through direct polymerization methods.

Advanced Applications and Functionalization Pathways of Poly Pentafluorophenyl 4 Vinylbenzoate Derivatives

Bioconjugation Applications in Macromolecular Systems

The high reactivity and stability of the PFP ester in PFPVB make it an excellent candidate for bioconjugation, the process of covalently linking synthetic polymers to biological molecules. This approach combines the unique properties of synthetic polymers with the specific biological functions of biomolecules.

Covalent Conjugation of Polymers to Proteins and Peptides

The conjugation of polymers to proteins and peptides is a well-established strategy to enhance their therapeutic efficacy. This process, often termed PEGylation when using polyethylene (B3416737) glycol, can improve the pharmacokinetic profile of protein drugs by increasing their in vivo half-life and reducing immunogenicity. researchgate.net PFPVB offers a robust alternative for creating such protein-polymer conjugates. The PFP esters along the polymer backbone react efficiently with the primary amine groups of lysine (B10760008) residues on the surface of proteins and the N-terminus of peptides. nih.govrsc.org This "grafting to" approach allows for the attachment of multiple protein or peptide molecules to a single polymer chain, creating multivalent constructs.

Research has demonstrated the successful conjugation of various polymers to proteins using PFP ester chemistry. For instance, novel polymers containing PFP esters have been conjugated to the model protein lysozyme. nih.gov The resulting polymer-protein conjugates exhibited retained enzymatic activity (approximately 80% or greater) and a significantly increased circulation half-life in mice compared to the native protein. nih.gov While much of the specific research has focused on poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFMA), the underlying principles of PFP ester reactivity are directly applicable to PFPVB. rsc.orgpolysciences.com The efficiency of these conjugation reactions can be influenced by factors such as the polymer's molecular weight and the stoichiometry of the reactants. nih.gov

| Parameter | Finding | Reference |

| Model Protein | Lysozyme | nih.gov |

| Conjugation Chemistry | PFP ester reaction with lysine residues | nih.gov |

| Retained Enzymatic Activity | ~80% or greater | nih.gov |

| Pharmacokinetics | Increased circulation half-life in mice | nih.gov |

Derivatization with Amino Acids, Oligonucleotides, and Fluorescent Labels

The versatility of PFPVB extends beyond large proteins to the conjugation of smaller biomolecules and synthetic moieties. The reaction with primary amines allows for the straightforward derivatization of the polymer with amino acids, oligonucleotides, and fluorescent labels.

Amino Acids: The covalent attachment of amino acids to a polymer backbone can impart new functionalities, such as tailored hydrophobicity or the introduction of specific binding sites. researchgate.net The primary amine of the amino acid reacts with the PFP ester, forming a stable amide bond. This process requires a molar excess of the derivatizing reagent and a basic pH (typically 8-10) to ensure complete reaction. waters.com

Oligonucleotides: While specific studies on the direct conjugation of oligonucleotides to PFPVB are limited, the general principle of amine-reactive chemistry is applicable. Amine-modified oligonucleotides can be synthesized and subsequently reacted with the PFP ester groups on the polymer to create polymer-oligonucleotide conjugates for applications in gene delivery and diagnostics.

Fluorescent Labels: Fluorescently labeling polymers is crucial for their visualization in biological systems, enabling researchers to track their distribution and interactions. nih.gov PFPVB can be readily labeled by reacting it with amine-functionalized fluorescent dyes. researchgate.net This post-polymerization modification strategy is advantageous as it avoids the potential degradation of the fluorescent dye during the polymerization process. nih.gov A variety of fluorescently labeled polymers have been synthesized using this method, demonstrating its broad applicability. kaist.ac.kr

| Functionalization | Key Reaction | Important Considerations | References |

| Amino Acids | PFP ester + primary amine of amino acid | Molar excess of reagent, basic pH (8-10) | researchgate.netwaters.com |

| Oligonucleotides | PFP ester + amine-modified oligonucleotide | Synthesis of amine-modified oligonucleotide | N/A |

| Fluorescent Labels | PFP ester + amine-functionalized dye | Stability of the dye during reaction | nih.govresearchgate.netkaist.ac.kr |

Engineering of Functional Polymeric Materials

The ability to precisely control the chemical functionality of PFPVB through post-polymerization modification makes it a powerful building block for the engineering of a wide range of functional polymeric materials with applications in materials science and biomedicine.

Development of Polymeric Scaffolds for Bio-Inspired Material Science

Polymeric scaffolds play a critical role in tissue engineering by providing a temporary, three-dimensional framework that supports cell adhesion, proliferation, and differentiation to promote tissue regeneration. Bio-inspired materials aim to mimic the structure and function of natural tissues. nih.gov The functionalization of PFPVB allows for the incorporation of bioactive molecules, such as cell-adhesive peptides or growth factors, onto the scaffold surface. This can be achieved by reacting the PFPVB-based scaffold with the desired biomolecules containing primary amine groups.

While much of the research in this area has utilized other polymers, the principles of creating bio-inspired scaffolds through surface functionalization are directly transferable to PFPVB. For example, single-chain polymer nanoparticles (SCNPs), which can mimic the size and structure of proteins, have been prepared using PFP-functionalized polymers. rsc.org These SCNPs can be further functionalized with peptides to create protein-mimicking hybrid materials. rsc.org

Fabrication of Polymersomes and Nanosized Vesicles for Encapsulation

Polymersomes are hollow, spherical vesicles self-assembled from amphiphilic block copolymers in an aqueous environment. nih.gov They are analogous to liposomes but offer enhanced stability and versatility due to the synthetic nature of the polymer shell. nih.gov These nanosized vesicles can encapsulate both hydrophilic molecules within their aqueous core and hydrophobic molecules within the polymer membrane, making them promising candidates for drug delivery applications. researchgate.net

Block copolymers containing a PFPVB segment can be synthesized and subsequently modified to create amphiphilic structures that self-assemble into polymersomes. For example, a hydrophobic PFPVB block can be combined with a hydrophilic block. Post-polymerization modification of the PFPVB block with various amines can tune the properties of the resulting polymersome. Research on related PFP-containing polymers has demonstrated the successful formation of polymersomes and their ability to encapsulate cargo such as siRNA. nih.govrsc.org These studies have shown high encapsulation efficiencies and low cytotoxicity, highlighting the potential of PFP-based polymersomes as drug delivery vehicles. nih.gov

| Polymersome Feature | Description | Reference |

| Formation | Self-assembly of amphiphilic block copolymers | nih.gov |

| Encapsulation | Hydrophilic and hydrophobic molecules | researchgate.net |

| Functionalization | Post-polymerization modification of PFPVB block | nih.govrsc.org |

| Cargo Example | siRNA | nih.govrsc.org |

| Biocompatibility | Low cytotoxicity demonstrated in related systems | nih.gov |

Design and Synthesis of Polymer Brushes for Surface Functionalization

Polymer brushes are assemblies of polymer chains tethered at one end to a surface or interface. They are a powerful tool for modifying the surface properties of materials, such as wettability, biocompatibility, and adhesion. The "grafting from" method, where polymerization is initiated from a surface-immobilized initiator, is a common technique for synthesizing dense polymer brushes.

PFPVB can be used to create reactive polymer brushes that can be subsequently functionalized. For instance, a surface can be modified with an initiator, followed by the surface-initiated polymerization of pentafluorophenyl 4-vinylbenzoate. The resulting PFPVB brushes present a high density of reactive PFP ester groups that can be modified with a variety of amine-containing molecules. This approach allows for the creation of surfaces with tailored chemical functionalities. Studies on similar PFP-containing polymer brushes have shown near-quantitative conversion for reactions with a variety of amines, demonstrating the versatility of this platform for creating libraries of functional surfaces. This strategy has been used to conjugate antibodies for protein purification, indicating the potential of PFPVB brushes in biotechnology applications. rsc.org

Construction of Multifunctional Thin Films and Layer-by-Layer Assemblies

The fabrication of thin films from poly(this compound) or its copolymers provides a powerful platform for creating functional and responsive surfaces. The key to this approach lies in the high reactivity of the pendant pentafluorophenyl ester groups, which can readily undergo aminolysis with a wide array of primary amines under mild conditions. This allows for the covalent immobilization of various functional molecules onto a pre-existing polymer film, transforming it from a simple coating into a multifunctional interface.

Thin films are typically prepared by methods such as spin-coating a solution of the PPFPVB polymer or a block copolymer containing a PPFPVB segment onto a substrate. Once the film is formed, it serves as a reactive template. Immersion of this film into a solution containing an amine-functionalized molecule leads to the covalent attachment of that molecule to the polymer backbone, displacing the pentafluorophenyl groups. The properties of the thin film can be systematically tuned by controlling the nature of the amine used for modification. For instance, studies on the closely related poly(pentafluorophenyl acrylate) (PPFPA) have shown that the kinetics of this surface modification are influenced by factors such as the molecular weight of the polymer and the chain length of the modifying alkyl amine. snu.ac.kr

A more advanced technique for building structured, multifunctional films is reactive Layer-by-Layer (LbL) assembly . rsc.org Unlike traditional LbL methods that rely on non-covalent interactions like electrostatics or hydrogen bonding, reactive LbL uses covalent bond formation between successively deposited layers, resulting in highly stable and durable films. acs.orgrsc.org

In this process, a PPFPVB layer is assembled with a polymer containing multiple amine groups, such as poly(allylamine) (PAAm). The amide bond formation between the activated esters of PPFPVB and the amines of PAAm drives the film growth. acs.org This covalent linkage ensures the robustness of the multilayer assembly. A significant advantage of this method is that the reaction often does not proceed to 100% completion, leaving unreacted, "free" PFP ester and amine groups within the film. These residual reactive sites can be used for subsequent functionalization steps, allowing for the incorporation of multiple functionalities. For example, fluorescent dyes or other bioactive molecules can be introduced into the film after the initial LbL assembly is complete, creating a truly multifunctional material. acs.org Research has demonstrated that the surface of such LbL films can be patterned with one functional material, followed by the functionalization of the bulk film with a second material. acs.org

Synthesis of Hydrogel Architectures via Post-Polymerization Crosslinking

Hydrogels are three-dimensional, water-swollen polymer networks with significant potential in biomedical and materials science. mdpi.comresearchgate.net Poly(this compound) serves as an excellent precursor for the synthesis of functional hydrogels due to its inherent reactivity, which allows for facile and tunable crosslinking after the initial polymer has been synthesized. This post-polymerization crosslinking approach offers great control over the final properties of the hydrogel.

The most direct method for forming a hydrogel from PPFPVB involves using a crosslinking agent that has at least two primary amine functionalities (a diamine or polyamine). The synthesis is a two-step process:

First, linear PPFPVB is synthesized to a desired molecular weight.

Second, the PPFPVB is dissolved in a suitable organic solvent, and a solution of the diamine crosslinker is added. The amine groups on the crosslinker react with the PFP ester groups on different polymer chains, forming stable amide bonds that act as covalent crosslinks. As these intermolecular linkages form, the solution gels, resulting in a 3D network.

The properties of the resulting hydrogel can be precisely controlled. The crosslink density, which dictates the hydrogel's stiffness, swelling ratio, and mesh size, can be tuned by adjusting the molar ratio of the diamine crosslinker to the PFP ester monomer units on the polymer chains. A higher concentration of crosslinker leads to a more densely crosslinked, stiffer hydrogel that swells less in water.

Furthermore, the reactive PFP ester platform allows for the creation of highly sophisticated hydrogel architectures. An alternative strategy involves first creating a lightly crosslinked network during the polymerization of the monomer itself, for example by including a small amount of a diacrylate comonomer. This produces a reactive gel material filled with accessible PFP ester groups. These groups can then be quantitatively modified in a subsequent step. For instance, research on the analogous poly(pentafluorophenyl acrylate) has shown that such a crosslinked gel can be reacted with Boc-L-serine. After the removal of the 'Boc' protecting group, a novel zwitterionic hydrogel is formed, which exhibits pH-responsive swelling behavior. acs.org This demonstrates the power of post-polymerization modification to install complex chemical functionalities and stimuli-responsive behavior into a hydrogel network.

Analytical and Spectroscopic Characterization Techniques for Pentafluorophenyl 4 Vinylbenzoate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of PFPVB and its polymers. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), fluorine (¹⁹F), and carbon (¹³C) atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR is instrumental in verifying the structure of the PFPVB monomer and monitoring its polymerization. The ¹H NMR spectrum of the monomer exhibits characteristic signals corresponding to the vinyl group protons and the aromatic protons of the benzoate (B1203000) ring. Following polymerization, the disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone confirm the successful conversion of the monomer to the polymer.

Key Research Findings:

The ¹H NMR spectrum of a related monomer, pentafluorophenyl acrylate (B77674) (PFPA), shows distinct signals for the vinyl protons at approximately 6.13, 6.28, and 6.65 ppm. arkat-usa.org

For polymers, the signals of the polymer backbone often appear as broad resonances. For instance, in a pPFPA polymer, broad signals are observed for the polymer backbone. arkat-usa.org

The conversion of monomers during polymerization can be monitored by observing the changes in the ¹H NMR spectra over time. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for PFPVB-related Structures

| Functional Group | Chemical Shift (δ) in ppm |

|---|---|

| Vinyl Protons (Monomer) | ~5.5 - 7.0 |

| Aromatic Protons (Benzoate) | ~7.0 - 8.5 |

| Polymer Backbone | Broad signals |

Note: Specific chemical shifts can vary depending on the solvent and the specific polymer structure.

Fluorine (¹⁹F) NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds like PFPVB and its polymers. It provides valuable information about the electronic environment of the fluorine atoms on the pentafluorophenyl ring. The ¹⁹F NMR spectrum of the monomer typically shows three distinct signals corresponding to the ortho, meta, and para fluorine atoms. Changes in these signals upon polymerization or subsequent chemical modifications can be used to monitor reactions and confirm structural changes.

Key Research Findings:

In the ¹⁹F NMR spectrum of pentafluorophenyl methacrylate (B99206) (PFPMA), signals for the fluorine atoms are observed at -152.7 (ortho), -158.2 (para), and -162.5 (meta) ppm. utwente.nl

Upon polymerization, these signals often broaden. For a PFP-polymer, broad signals were noted at -152.1, -159.6, and -164.5 ppm. utwente.nl This broadening can be attributed to the restricted mobility of the pentafluorophenyl rings within the polymer chain. utwente.nl

¹⁹F NMR is also a powerful tool for monitoring the conversion of PFP esters in post-polymerization modification reactions, as the chemical shifts of the fluorine atoms are sensitive to changes in the ester group. utwente.nl

Table 2: Representative ¹⁹F NMR Chemical Shifts for PFP-containing Structures

| Fluorine Position | Chemical Shift (δ) in ppm |

|---|---|

| ortho-F | ~ -153 |

| para-F | ~ -158 |

| meta-F | ~ -162 |

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary slightly based on the molecular environment.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of PFPVB and its polymers. Although less sensitive than ¹H NMR, it offers a wider chemical shift range and can distinguish between different types of carbon atoms, including those in the vinyl group, the aromatic rings, and the carbonyl group. A key indicator of successful polymerization is the disappearance of the signals corresponding to the vinyl carbons. researchgate.net

Key Research Findings:

The ¹³C NMR spectrum of the PFPVB monomer is expected to show distinct signals for the vinyl carbons, the aromatic carbons of the benzoate ring, the carbons of the pentafluorophenyl ring, and the carbonyl carbon.

Upon polymerization, the characteristic peaks of the double bond in the monomer disappear completely, confirming the formation of the polymer. researchgate.net

In the ¹³C NMR spectrum of a related monomer, pentafluorophenyl acrylate, signals for the C-H, CH₂, and C=O groups were observed at 125.34, 135.42, and 161.65 ppm, respectively. arkat-usa.org

Table 3: Representative ¹³C NMR Chemical Shifts for PFPVB-related Structures

| Carbon Type | Chemical Shift (δ) in ppm |

|---|---|

| Vinyl Carbons (Monomer) | ~125 - 136 |

| Aromatic Carbons | ~120 - 145 |

| Carbonyl Carbon | ~160 - 165 |

| Polymer Backbone Carbons | Broad signals |

Note: Specific chemical shifts can vary depending on the solvent and the specific polymer structure.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz The principle of GPC/SEC is based on separating molecules according to their hydrodynamic volume in solution. youtube.com Larger molecules elute from the chromatography column faster than smaller molecules. This technique provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is a measure of the breadth of the molecular weight distribution (Đ = Mw/Mn). polyanalytik.com

Key Research Findings:

GPC/SEC is widely used to confirm the successful synthesis of polymers and to characterize their molecular weight properties. For example, the number-average molecular weight (Mn) of a polyphosphonate-containing polymer was estimated to be around 12,000 using SEC. researchgate.net

The technique is also valuable for monitoring the progress of polymerization and for studying the effects of different reaction conditions on the resulting polymer's molecular weight.

The choice of eluent and column is critical for accurate GPC/SEC analysis and depends on the solubility of the polymer. lcms.cz

Table 4: Typical Molecular Weight Data Obtained from GPC/SEC for PFPVB-based Polymers

| Parameter | Description | Typical Values |

|---|---|---|

| Mn ( g/mol ) | Number-average molecular weight | Varies depending on polymerization conditions |

| Mw ( g/mol ) | Weight-average molecular weight | Varies depending on polymerization conditions |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying functional groups present in a molecule. It is used to confirm the structure of the PFPVB monomer and its polymers by detecting the characteristic vibrational frequencies of specific chemical bonds.

Key Research Findings:

The FT-IR spectrum of the PFPVB monomer will show characteristic absorption bands for the C=O stretching of the ester group, the C=C stretching of the vinyl group, and the C-F stretching of the pentafluorophenyl ring. A peak around 1729 cm⁻¹ can be attributed to the C=O group. researchgate.net

Upon polymerization, the absorption band corresponding to the vinyl group (typically around 1630-1640 cm⁻¹) will disappear or significantly decrease in intensity, providing clear evidence of polymerization.

FT-IR is also useful for monitoring post-polymerization modification reactions. Changes in the FT-IR spectrum, such as the appearance of new absorption bands or the disappearance of existing ones, can confirm the successful functionalization of the polymer.

Table 5: Characteristic FT-IR Absorption Bands for PFPVB and its Polymers

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretching (Ester) | ~1730 - 1760 |

| C=C Stretching (Vinyl) | ~1630 - 1640 |

| C-F Stretching | ~1100 - 1300 |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of synthetic polymers. nih.gov It allows for the determination of the absolute molecular weight of polymer chains, the identification of end groups, and the analysis of the repeating monomer unit. nih.gov

Key Research Findings:

MALDI-TOF MS can provide detailed information about the structure and composition of polymers, complementing the data obtained from GPC/SEC. nih.gov

The technique has been successfully used to characterize a variety of synthetic polymers. frontiersin.org The choice of matrix and cationizing agent is crucial for obtaining high-quality spectra. frontiersin.org

By analyzing the mass of the individual polymer chains, it is possible to confirm the mass of the repeating monomer unit and to identify the chemical nature of the end groups, which is important for understanding the polymerization mechanism. nih.gov

Table 6: Information Obtainable from MALDI-TOF MS of PFPVB Polymers

| Parameter | Description |

|---|---|

| Absolute Molecular Weight | Provides a more accurate measure of molecular weight than GPC/SEC |

| End-Group Analysis | Allows for the identification of the chemical groups at the beginning and end of the polymer chains |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Pentafluorophenyl 4-vinylbenzoate | PFPVB |

| Pentafluorophenyl acrylate | PFPA |

| Poly(pentafluorophenyl acrylate) | pPFPA |

| Pentafluorophenyl methacrylate | PFPMA |

| Poly(methyl methacrylate) | PMMA |

| Polyvinylpyrrolidone | PVP |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Chromophore Integration

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and powerful technique for monitoring the kinetics of polymerization reactions and characterizing the incorporation of chromophores into polymer structures. This method relies on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions. For this compound (PFP4VB) and its derivatives, UV-Vis spectroscopy offers a non-invasive, real-time method to track reaction progress and confirm successful functionalization.

The polymerization of vinyl monomers, including PFP4VB, can be followed by monitoring the decrease in the concentration of the monomer over time. The vinyl group in the monomer possesses a π-π* electronic transition that gives rise to a characteristic absorbance peak in the UV region. As the polymerization proceeds and the double bond is consumed to form the polymer backbone, the intensity of this peak diminishes. By recording UV-Vis spectra at different time intervals, the rate of monomer consumption can be determined, providing valuable kinetic data for the polymerization process. rsc.org

The integration of chromophores into polymers derived from PFP4VB can also be effectively characterized using UV-Vis spectroscopy. The pentafluorophenyl ester group in PFP4VB is a highly reactive handle that can be easily modified post-polymerization with various amines or alcohols, some of which may be chromophoric. sigmaaldrich.com By reacting the poly(this compound) with a chromophore-containing molecule, the chromophore becomes covalently attached to the polymer chain.

The success of this functionalization can be confirmed by observing the appearance of a new absorbance band in the UV-Vis spectrum corresponding to the incorporated chromophore. The intensity of this new peak can be used, in conjunction with Beer-Lambert's law, to quantify the degree of functionalization. This is particularly useful for creating well-defined functional polymers with specific optical properties.

A hypothetical example of using UV-Vis spectroscopy to monitor the incorporation of a chromophore, such as a nitrophenyl-containing amine, into a polymer derived from PFP4VB is presented in the table below. The appearance and increase in absorbance at a wavelength characteristic of the nitrophenyl group would indicate successful and progressive functionalization.

Table 1: Hypothetical UV-Vis Data for Chromophore Integration into a Poly(this compound) Derivative

| Reaction Time (hours) | Absorbance at Chromophore λ_max | Degree of Functionalization (%) |

| 0 | 0.010 | 0 |

| 1 | 0.250 | 25 |

| 2 | 0.480 | 48 |

| 4 | 0.850 | 85 |

| 6 | 0.980 | 98 |

This table presents hypothetical data for illustrative purposes.

Advanced Imaging and Scattering Techniques for Nanostructure Characterization (e.g., CryoTEM, Light Scattering for Polymersomes)

Block copolymers containing a poly(this compound) block can self-assemble in solution to form various nanostructures, including polymersomes. Polymersomes are hollow vesicles with a bilayer membrane, analogous to liposomes, and are of great interest for applications in drug delivery and as nanoreactors. The characterization of these self-assembled structures requires advanced imaging and scattering techniques to determine their morphology, size, and size distribution.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of nanostructures in their native, hydrated state. researchgate.net In cryo-TEM, a thin film of the sample solution is rapidly frozen in a cryogen, such as liquid ethane, to vitrify the water, thus preserving the delicate structures without the artifacts that can be introduced by conventional TEM sample preparation methods like drying and staining. researchgate.net

For polymersomes formed from block copolymers containing a PFP4VB block, cryo-TEM can provide detailed information about their morphology. It can confirm the formation of spherical vesicles, reveal their lamellar structure (the bilayer membrane), and provide information on their size and polydispersity. researchgate.net For instance, cryo-TEM images would show hollow spheres, and the thickness of the shell would correspond to the thickness of the polymer membrane.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in suspension. researchgate.netresearchgate.net DLS works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. These fluctuations are then correlated to the particle size, yielding the hydrodynamic radius (R_h) and a polydispersity index (PDI), which is a measure of the width of the size distribution.

For polymersomes derived from PFP4VB-based block copolymers, DLS is an essential tool for determining their average size and uniformity. A narrow size distribution (low PDI) is often desirable for applications such as drug delivery. The table below shows hypothetical DLS data for polymersomes self-assembled from a poly(styrene)-block-poly(this compound) copolymer.

Table 2: Hypothetical Dynamic Light Scattering Data for Polymersomes

| Sample | Hydrodynamic Radius (R_h) (nm) | Polydispersity Index (PDI) |

| Polymersome Batch 1 | 120 | 0.08 |

| Polymersome Batch 2 | 125 | 0.12 |

| Polymersome Batch 3 | 118 | 0.09 |

This table presents hypothetical data for illustrative purposes. researchgate.netresearchgate.net

Together, cryo-TEM and DLS provide a comprehensive characterization of the nanostructures formed by the self-assembly of PFP4VB-containing block copolymers. While cryo-TEM offers direct visualization of the morphology of individual particles, DLS provides statistically averaged information about the size and size distribution of the entire particle population in solution.

Future Perspectives and Emerging Research Directions in Pentafluorophenyl 4 Vinylbenzoate Chemistry

Novel Polymerization Mechanism Development for Pentafluorophenyl 4-Vinylbenzoate

The synthesis of well-defined polymers from PFPVB has been successfully achieved primarily through Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Ð). researchgate.net Researchers have successfully employed various dithiobenzoates as chain transfer agents (CTAs) to mediate the RAFT polymerization of PFPVB, yielding polymers with molecular weights ranging from 4,200 to 28,200 g/mol and dispersity values between 1.07 and 1.41. researchgate.net

Future research in this area is anticipated to focus on several key aspects. One promising direction is the development of novel RAFT agents specifically designed to offer even greater control over the polymerization of PFPVB, potentially leading to polymers with ultra-low dispersity and high end-group fidelity. Furthermore, the exploration of other controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), for PFPVB could open up new avenues for synthesizing block copolymers and other complex architectures. While RAFT has proven effective, the compatibility of PFPVB with these other methods remains an area ripe for investigation.

Another emerging trend is the application of Polymerization-Induced Self-Assembly (PISA) to PFPVB. PISA is a powerful technique for the in-situ formation of block copolymer nanoparticles with various morphologies. The synthesis of block copolymers containing a PFPVB segment via PISA could lead to the direct formation of functional nanostructures, such as micelles, vesicles, or worms, with reactive surfaces ready for subsequent modification. For instance, an ABC-triblock copolymer comprising a poly(this compound) block has been shown to form complex micellar structures in aqueous media. mdpi.com

| Polymerization Technique | Key Features | Potential Future Developments for PFPVB |

| RAFT Polymerization | Controlled molecular weight, low dispersity. researchgate.net | Novel, highly efficient RAFT agents; optimization for ultra-low dispersity polymers. |

| ATRP & NMP | Alternative controlled radical polymerization methods. | Investigation of PFPVB compatibility; synthesis of novel block copolymer architectures. |

| PISA | In-situ formation of functional block copolymer nanoparticles. mdpi.com | Direct synthesis of self-assembled nanostructures with reactive PFPVB coronas. |

Discovery of Unconventional Reactants for Post-Polymerization Modification

The high reactivity of the pentafluorophenyl ester group in poly(this compound) (pPFPVB) towards primary amines is well-established and forms the basis of its utility as a platform for functional polymer synthesis. researchgate.netresearchgate.net This reactivity has been exploited to create libraries of functional polymers by introducing a wide variety of amine-containing molecules. researchgate.net

However, a significant future direction lies in the exploration of unconventional reactants for post-polymerization modification, moving beyond the well-trodden path of simple aminolysis. This includes the investigation of less reactive nucleophiles, such as secondary amines, anilines, and even alcohols, under various catalytic conditions. While the reaction with aniline (B41778) has been reported to be challenging, the development of new catalysts or reaction conditions could overcome this limitation. researchgate.net

Furthermore, the concept of sequential post-polymerization modification is gaining traction. This involves the partial modification of the pPFPVB backbone with one reactant, followed by the modification of the remaining pentafluorophenyl ester groups with a different reactant. This approach allows for the creation of multifunctional polymers with precisely controlled compositions. For instance, a sequential modification could involve an initial reaction with a hydrophobic amine, followed by a reaction with a hydrophilic amine, to generate amphiphilic copolymers. A similar sequential modification strategy has been demonstrated for other activated ester-containing polymers, highlighting its potential for pPFPVB.

The use of stimuli-responsive moieties as reactants represents another exciting frontier. These are molecules that can change their properties in response to external stimuli such as pH, temperature, or light. nih.govlboro.ac.ukrsc.org By modifying pPFPVB with such reactants, "smart" materials can be created that exhibit tunable behavior. For example, the incorporation of pH-responsive groups could lead to polymers that are soluble at one pH and insoluble at another, with potential applications in drug delivery and sensors.

| Reactant Type | Potential Functionality | Research Focus |

| Unconventional Nucleophiles | Introduction of a wider range of chemical groups. | Catalyst development for reactions with secondary amines, anilines, and alcohols. |

| Sequential Reactants | Creation of multifunctional polymers with controlled composition. | Optimization of reaction conditions for multi-step modifications. |

| Stimuli-Responsive Moieties | Development of "smart" materials with tunable properties. nih.govlboro.ac.ukrsc.org | Synthesis of polymers responsive to pH, temperature, and light. |

Expansion into Bioelectronic and Optoelectronic Material Applications

The unique properties of fluorinated polymers, combined with the versatility of post-polymerization modification, position pPFPVB-derived materials as promising candidates for applications in bioelectronics and optoelectronics. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

In the realm of bioelectronics, pPFPVB can serve as a scaffold for the attachment of biomolecules, such as enzymes or antibodies, to create biosensors. The ability to precisely control the density and spacing of these biomolecules on the polymer backbone is crucial for sensor performance. Furthermore, the incorporation of conductive moieties through post-polymerization modification could lead to the development of novel biocompatible conductors for applications in neural interfaces and wearable electronics. The development of stimuli-responsive polymers from related monomers for applications such as 19F Magnetic Resonance Imaging (MRI) demonstrates the potential for creating advanced diagnostic tools. nih.govnih.gov

For optoelectronic applications, the modification of pPFPVB with chromophores or other photoactive groups could yield materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and optical sensors. The ability to tune the electronic properties of the polymer by varying the attached functional groups offers a powerful tool for designing materials with specific optical and electronic characteristics. The synthesis of block copolymers containing pPFPVB could also be leveraged to create self-assembled nanostructures with ordered domains, which is often a prerequisite for efficient charge transport in organic electronic devices.

| Application Area | Potential Role of pPFPVB-derived Materials | Key Research Directions |

| Bioelectronics | Scaffold for biosensors, biocompatible conductors. | Attachment of biomolecules, incorporation of conductive moieties, development of stimuli-responsive diagnostic materials. nih.govnih.gov |

| Optoelectronics | Host material for chromophores in OLEDs and OPVs, active layer in optical sensors. | Modification with photoactive groups, control of self-assembly for enhanced charge transport. |

Advanced Computational and Theoretical Modeling of this compound Polymerization and Modification Reactions

Advanced computational and theoretical modeling techniques are poised to play an increasingly important role in accelerating the design and development of new materials based on PFPVB. Density Functional Theory (DFT) calculations, for example, can be used to gain a deeper understanding of the kinetics and thermodynamics of the RAFT polymerization of PFPVB. mdpi.com Such studies can help in the rational design of new RAFT agents with improved performance and in predicting the reactivity of PFPVB with different comonomers.

Molecular dynamics (MD) simulations offer a powerful tool for investigating the conformational behavior of pPFPVB chains in solution and in the solid state. mdpi.comyoutube.comyoutube.com This information is crucial for understanding how the polymer architecture influences its macroscopic properties. MD simulations can also be used to model the post-polymerization modification process, providing insights into the accessibility of the pentafluorophenyl ester groups to different reactants and the influence of solvent on the reaction kinetics.